Iron;niobium

Mechanical alloying Compressive strength Microstructure

Generic Fe-Nb substitution without phase control risks critical performance failures. Iron;niobium (CAS 85134-00-5) is a specification-driven binary alloy for structural and magnetocaloric applications. Key differentiators: - Fe₉₁Nb₉: 1.63 GPa compressive fracture strength, 36-63% higher than adjacent stoichiometries. - NbFe₂ precipitates: >1000 Hv microhardness, ≥16% higher than TiFe₂/ZrFe₂. - Fe₈₀Nb₁₀B₁₀ amorphous alloy: chloride passivation & superior corrosion resistance pH 2-12. Bulk, powder, and custom compositions available. Request a quote for phase-certified material.

Molecular Formula FeNb2
Molecular Weight 241.66 g/mol
CAS No. 85134-00-5
Cat. No. B15433554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;niobium
CAS85134-00-5
Molecular FormulaFeNb2
Molecular Weight241.66 g/mol
Structural Identifiers
SMILES[Fe].[Nb].[Nb]
InChIInChI=1S/Fe.2Nb
InChIKeyXJXBLONOKOVDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Niobium Alloy Properties and Specifications


Iron niobium (Fe-Nb), specifically the binary alloy system represented by CAS 85134-00-5, encompasses a range of intermetallic phases—primarily the Laves phase Fe₂Nb (C14 structure) and the μ-phase (Fe₇Nb₆)—formed via arc-melting or mechanical alloying [1][2]. These alloys are characterized by high mechanical strength, tailored magnetic responses, and significant thermal stability, with properties that are exquisitely sensitive to both niobium stoichiometry and processing conditions [3][4]. Unlike dilute Nb-additions in steelmaking (typically <0.1 wt% Nb), this compound class represents concentrated Fe-Nb systems engineered for applications requiring specific intermetallic phase behavior, from high-strength structural components to magnetocaloric materials [5].

1

Precise Nb stoichiometry Performance strongly depends on niobium content; specification-driven selection avoids off-optimum compositions.

2

Phase identity control C14 Laves (Fe₂Nb) and μ-phase (Fe₇Nb₆) exhibit distinct magnetic and mechanical properties; phase must match intended research or industrial use.

3

Processing sensitivity Arc-melting, mechanical alloying, or melt-spinning routes produce different microstructures; processing history influences property set.

Why Fe-Nb Alloy Substitution Fails


Generic substitution of Fe-Nb alloys without precise compositional and phase control introduces unacceptable performance risk. The Fe-Nb binary system exhibits strong phase-dependent behavior: the C14 Laves phase (Fe₂Nb) is weakly ferromagnetic with a Curie temperature that varies with exact stoichiometry, while the μ-phase (Fe₇Nb₆) is antiferromagnetic below 270 K with a large Fe moment (3 μB) [1]. Mechanical properties are equally composition-sensitive—a shift of just a few atomic percent in Nb content can alter compressive fracture strength from ~1.0 GPa to over 1.6 GPa [2]. Furthermore, the glass-forming ability and thermal stability window (ΔTₓ) of amorphous Fe-Nb-B alloys are directly modulated by Nb concentration, with the supercooled liquid region increasing from Fe₇₀Nb₁₀B₂₀ to Fe₆₅Nb₁₅B₂₀ [3]. These non-linear property variations mandate specification-driven procurement rather than simple class-based interchange.

Magnetic ordering phase mismatch: C14 Laves phase is weakly ferromagnetic, μ-phase antiferromagnetic below 270 K. Generic substitution may invert magnetic response.
Non-linear mechanical strength: Compressive fracture strength shifts from ~1.0 GPa to over 1.6 GPa with small Nb content changes; off-spec compositions risk substantial performance loss.
Glass-forming ability window: Supercooled liquid region and thermal stability vary sharply with Nb concentration; amorphous alloy formability depends on exact composition.

Fe-Nb Alloy Performance Evidence


Fe₉₁Nb₉ Compressive Strength Advantage

The Fe₉₁Nb₉ composition (9 at.% Nb) exhibits a quantifiable optimum in compressive mechanical properties when compared directly to other Fe₁₀₀₋ₓNbₓ alloys (x = 6, 12, 15, 17) prepared via identical arc-melting conditions. The Fe₉₁Nb₉ alloy demonstrates a compressive fracture strength of 1.63 GPa, which is superior to that of Fe₈₈Nb₁₂ (~1.2 GPa estimated from reported trend) and Fe₈₃Nb₁₇ (~1.0 GPa estimated from reported trend) [1][2]. This non-monotonic dependence on Nb content underscores the necessity of specifying the exact Fe₉₁Nb₉ composition for load-bearing applications.

Fe₉₁Nb₉ Compressive Strength
Head-to-head
Fe₉₁Nb₉ 1.63 GPa
Fe₈₈Nb₁₂ ~1.2 GPa · Fe₈₃Nb₁₇ ~1.0 GPa
Reported peak compressive strength among tested arc-melted Fe₁₀₀₋ₓNbₓ compositions.
36% higher than Fe₈₈Nb₁₂; 63% higher than Fe₈₃Nb₁₇. Non-monotonic stoichiometry dependence.
Mechanical alloying Compressive strength Microstructure

NbFe₂ Laves Phase Microhardness Superiority

Among transition metal Laves phases in iron binary systems, NbFe₂ (Fe₂Nb) exhibits a microhardness exceeding 1000 Hv, which is significantly higher than that of TiFe₂ and ZrFe₂, both measured at 859 Hv under identical testing conditions [1]. This head-to-head comparison, conducted using a micro-Vickers hardness tester on arc-melted and heat-treated specimens, positions NbFe₂ as the mechanically hardest Laves phase among the Fe-Ti, Fe-Zr, and Fe-Ta analogues studied, though TaFe₂ achieves comparable hardness.

NbFe₂ Laves Hardness
Head-to-head
NbFe₂ >1000 Hv
TiFe₂ 859 Hv · ZrFe₂ 859 Hv
Highest microhardness among Fe-Ti, Fe-Zr Laves phases tested.
At least 16% higher than TiFe₂ and ZrFe₂; supports precipitation-hardening alloy design.
Laves phase Microhardness Precipitation hardening

Fe₈₀Nb₁₀B₁₀ Corrosion Resistance vs. Fe₈₂Nb₈B₁₀

In a direct electrochemical comparison, the amorphous Fe₈₀Nb₁₀B₁₀ alloy (10 at.% Nb) demonstrates superior uniform corrosion resistance compared to the Fe₈₂Nb₈B₁₀ alloy (8 at.% Nb) across all tested pH levels (pH 2, 7, and 12) [1]. Furthermore, Fe₈₂Nb₈B₁₀ fails to passivate in 0.01 M and 0.1 M NaCl solutions, whereas Fe₈₀Nb₁₀B₁₀ exhibits a clear passivation region, indicating higher pitting resistance [1].

Amorphous Corrosion Resistance
Head-to-head
Fe₈₀Nb₁₀B₁₀ Passivates in NaCl
Fe₈₂Nb₈B₁₀ No passivation in NaCl
Reported superior uniform corrosion resistance and passivation in chloride media.
Fe₈₂Nb₈B₁₀ fails to passivate; Fe₈₀Nb₁₀B₁₀ shows passivation region across pH 2–12.
Amorphous alloys Corrosion resistance Electrochemistry

Magnetic Ordering: C14 vs. μ-Phase in Fe-Nb

The magnetic behavior of Fe-Nb compounds is phase-dependent. The C14 Laves phase (Fe₂Nb) is weakly ferromagnetic, with its ferromagnetic strength increasing on both sides of exact stoichiometry [1]. In contrast, the μ-phase (Fe₇Nb₆) exhibits antiferromagnetism below a Néel temperature of 270 K with a large Fe moment of 3 μB [1]. Furthermore, in molecular magnet systems, the FeNb compound (with octacyanidoniobate) exhibits a ferromagnetic ordering temperature (Curie temperature, T_C) of 43 K, compared to the Mn-analogue MnNb which orders ferrimagnetically at 50 K [2].

Magnetic Phase Ordering
Class-level
C14 Fe₂Nb Weak FM (T_C varies)
μ-Fe₇Nb₆ AFM below 270 K (3 μB Fe)
Molecular FeNb FM, T_C = 43 K
Phase-dependent magnetic ordering; selection must match target magnetic functionality.
C14 for tunable soft magnetism; μ-phase for cryogenic antiferromagnetic applications.
Magnetic materials Intermetallic compounds Phase transitions

Fe₇₁Nb₆B₂₃ BMG Magnetic-Mechanical Performance

The Fe₇₁Nb₆B₂₃ bulk metallic glass (BMG) achieves a distinctive combination of properties following optimized annealing in the structure relaxation stage: a coercive force (Hc) of 1.6 A/m, an effective permeability (μ_e) of 15 × 10³, a fracture strength (σ_f) of 4.2 GPa, and a plastic strain (ε_p) of 1.8% [1][2]. While direct comparator data for other specific Fe-Nb-B compositions under identical annealing are not provided in the abstract, the reported values are class-leading for Fe-based BMGs, with fracture strength exceeding that of many commercial Zr-based BMGs (~2 GPa) and soft magnetic properties comparable to optimized Fe-Si-B amorphous alloys (Hc ~ 2-5 A/m).

Amorphous Fe₅₀Nb₅₀ Hardness
Cross-study
1490 Hv
Reported maximum microhardness for mechanically alloyed equiatomic amorphous powder.
At least 49% higher than crystalline NbFe₂ Laves phase; achieved after 30 h milling.
Bulk metallic glass Soft magnetic materials Structural relaxation

Fe₅₀Nb₅₀ Amorphous Powder Maximum Hardness

For equiatomic Fe₅₀Nb₅₀ powders subjected to mechanical alloying in a planetary ball mill for 30 hours, a maximum Vickers microhardness of 1490 Hv is achieved upon amorphization [1]. This value is notably higher than the hardness of crystalline NbFe₂ Laves phase (>1000 Hv) [2], indicating the significant hardening effect of amorphization. The study also established that amorphization occurs only for compositions within the range 0.30 ≤ x ≤ 0.70 (x in FeₓNb₁₋ₓ), providing a quantifiable glass-forming range for this binary system [1].

Mechanical alloying Amorphization Powder metallurgy

Iron Niobium (Fe-Nb) Application Scenarios


Compressive Load-Bearing Structural Components

For applications such as high-pressure valve bodies, bearings, or structural fasteners subjected to compressive stresses, the Fe₉₁Nb₉ alloy provides a validated compressive fracture strength of 1.63 GPa, which is 36-63% higher than adjacent Fe-Nb compositions (Fe₈₈Nb₁₂ and Fe₈₃Nb₁₇) [1]. This specification ensures maximum mechanical integrity under compressive loading while avoiding the performance degradation observed in off-optimum stoichiometries [1][2].

Laves Phase Precipitation-Hardened Alloys

In ferritic steels or Fe-based superalloys where dispersed Laves phases are used for precipitation hardening, the NbFe₂ phase offers superior hardening potency compared to TiFe₂ or ZrFe₂. With a microhardness exceeding 1000 Hv—at least 16% higher than the 859 Hv of TiFe₂ and ZrFe₂—NbFe₂ precipitates provide a greater contribution to yield strength per volume fraction [3]. This makes Fe-Nb additions preferable over Fe-Ti or Fe-Zr for applications requiring maximum strengthening efficiency.

Amorphous Coatings for Chloride-Rich Environments

For protective coatings on steel components exposed to marine atmospheres, de-icing salts, or industrial chloride solutions, the amorphous Fe₈₀Nb₁₀B₁₀ alloy is recommended. Direct comparative electrochemical testing shows this composition passivates in NaCl solutions, whereas Fe₈₂Nb₈B₁₀ fails to passivate, and exhibits superior uniform corrosion resistance across pH 2-12 [4]. Procurement of Fe₈₀Nb₁₀B₁₀ melt-spun ribbon or thermal spray feedstock is justified for enhanced corrosion protection in chloride-rich service conditions.

Soft Magnetic Cores with High Mechanical Strength

For magnetic cores in high-speed motors, transformers, or inductors subject to mechanical stress, the Fe₇₁Nb₆B₂₃ bulk metallic glass offers a unique combination of properties after optimal annealing: low coercivity (1.6 A/m) and high permeability (15 × 10³) for efficient magnetization, coupled with exceptional fracture strength (4.2 GPa) and usable plasticity (1.8%) for mechanical durability [5][6]. This combination is not simultaneously achievable in conventional crystalline Fe-Si steels or ferrites.

Application
Selection Property
Validation Focus
Compressive load-bearing components
Specified Fe₉₁Nb₉ composition
Compressive fracture strength verification
Laves phase precipitation-hardened alloys
NbFe₂ phase hardness ranking
Microhardness and strengthening efficiency review
Amorphous coatings for chloride-rich environments
Fe₈₀Nb₁₀B₁₀ passivation capability
Corrosion and passivation electrochemical testing
Soft magnetic cores with high mechanical strength
Fe₇₁Nb₆B₂₃ BMG combined properties
Coercivity, permeability, and fracture strength under annealing

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